molecular formula C8H10ClN3O B1288469 4-(3-Chloropyrazin-2-YL)morpholine CAS No. 54126-40-8

4-(3-Chloropyrazin-2-YL)morpholine

Cat. No.: B1288469
CAS No.: 54126-40-8
M. Wt: 199.64 g/mol
InChI Key: DDTFLTGFVRRMBF-UHFFFAOYSA-N
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Description

4-(3-Chloropyrazin-2-YL)morpholine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 3-position and a morpholine ring at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals and agrochemicals. The morpholine moiety enhances solubility and bioavailability, while the chloropyrazine group may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-(3-chloropyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTFLTGFVRRMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608400
Record name 4-(3-Chloropyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54126-40-8
Record name 4-(3-Chloropyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropyrazin-2-YL)morpholine typically involves the reaction of 3-chloropyrazine with morpholine under specific conditions. One common method includes:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloropyrazin-2-YL)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

4-(3-Chloropyrazin-2-YL)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloropyrazin-2-YL)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The choice of the heterocyclic core significantly influences chemical reactivity and biological activity:

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
  • Core : Pyrimidine (two nitrogen atoms at 1,3-positions).
  • Substituents : Chlorine at 4,6-positions.
  • Applications : Widely used in pharmaceuticals and agrochemical synthesis due to its dual chlorine substituents, which enhance electrophilicity and reactivity in cross-coupling reactions .
4-(6-Chloropyridazin-3-yl)morpholine (CAS: 17259-32-4)
  • Core : Pyridazine (two nitrogen atoms at 1,2-positions).
  • Substituents : Chlorine at 6-position.
  • Purity : Synthesized at 98% purity, indicating efficient production methods .
  • Key Difference : Pyridazine’s nitrogen arrangement may reduce aromatic stability compared to pyrazine, altering binding affinity in biological systems.
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Core : Thiazole (sulfur and nitrogen atoms).
  • Substituents : Dibromoimidazole group.
  • Applications : Targets DNA-binding domains (DBD) of androgen receptors, highlighting its role in cancer research .
  • Synthesis Challenges : Structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR data, underscoring the importance of substituent positioning .

Substituent Position and Halogen Effects

  • Chlorine Position : In 4-(3-Chloropyrazin-2-YL)morpholine, the 3-chloro group on pyrazine creates a distinct electronic environment compared to 4-chloro or 6-chloro analogs (e.g., 4-(4-Chloropyrimidin-2-yl)morpholine, CAS: 24192-96-9). This affects nucleophilic substitution rates and interactions with hydrophobic protein pockets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Heterocycle Substituents Key Applications Synthesis Notes
This compound Pyrazine 3-Cl Drug discovery (inferred) Regioselective challenges likely
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine 4,6-Cl Pharmaceuticals, agrochemicals High electrophilicity
VPC-14449 Thiazole 2,4-dibromoimidazole Cancer research Structural corrections needed
4-(6-Chloropyridazin-3-yl)morpholine Pyridazine 6-Cl Research chemical High purity (98%)

Biological Activity

Overview of 4-(3-Chloropyrazin-2-YL)morpholine

This compound is a heterocyclic compound that features a morpholine ring substituted with a chloropyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.

Antimicrobial Properties

Research indicates that compounds containing pyrazine and morpholine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chloropyrazine possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the morpholine ring may enhance solubility and bioavailability, contributing to the overall antimicrobial efficacy.

Anticancer Activity

The chloropyrazine moiety has been associated with anticancer activity in several studies. Compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, research has shown that pyrazine derivatives can affect pathways involved in cell cycle regulation and apoptosis, making them potential candidates for cancer therapy.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of this compound against various pathogens.
    • Method : Disk diffusion method was employed to assess the zone of inhibition.
    • Findings : The compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Study on Anticancer Effects :
    • Objective : To investigate the cytotoxic effects of this compound on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Findings : The compound showed dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may influence key signaling pathways that regulate apoptosis and cell cycle progression in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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